[2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine
CAS No.: 1204235-00-6
Cat. No.: VC8217180
Molecular Formula: C7H7F3N2S
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
![[2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine - 1204235-00-6](/images/structure/VC8217180.png)
Specification
CAS No. | 1204235-00-6 |
---|---|
Molecular Formula | C7H7F3N2S |
Molecular Weight | 208.21 g/mol |
IUPAC Name | [2-(trifluoromethylsulfanyl)pyridin-3-yl]methanamine |
Standard InChI | InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-5(4-11)2-1-3-12-6/h1-3H,4,11H2 |
Standard InChI Key | BJELTRMIPOOSEW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)SC(F)(F)F)CN |
Canonical SMILES | C1=CC(=C(N=C1)SC(F)(F)F)CN |
Introduction
Structural Analysis and Nomenclature
Core Scaffold and Functional Groups
[2-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine consists of:
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Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom.
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Substituents:
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Trifluoromethylsulfanyl group (-S-CF₃): At the 2-position of the pyridine ring.
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Methanamine group (-CH₂NH₂): At the 3-position of the pyridine ring.
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This configuration differs from the well-characterized (5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3), which features a trifluoromethyl group at the 5-position and an aminomethyl group at the 2-position .
Table 1: Structural Comparison of Pyridylmethanamine Derivatives
Compound | Substituent Position | Functional Group | CAS Number |
---|---|---|---|
(5-(Trifluoromethyl)pyridin-2-yl)methanamine | 2 (CH₂NH₂), 5 (CF₃) | Trifluoromethyl | 164341-39-3 |
[2-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine | 2 (S-CF₃), 3 (CH₂NH₂) | Trifluoromethylsulfanyl | Not assigned |
Synthetic Pathways for Analogous Compounds
Catalytic Hydrogenation of Cyanopyridines
The synthesis of (5-(trifluoromethyl)pyridin-2-yl)methanamine involves hydrogenation of 3-chloro-2-cyano-5-trifluoromethylpyridine using palladium on charcoal under acidic conditions . This method achieves 95–97% yield and could theoretically adapt to synthesize [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine by modifying the starting material.
Key Reaction Parameters :
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Catalyst: 5% Pd/C (0.1% w/w relative to substrate)
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Solvent: Methanol with HCl (2.5 mL/g substrate)
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Conditions: 1 atm H₂, 20°C, 4 hours
Challenges in Introducing Trifluoromethylsulfanyl Groups
The trifluoromethylsulfanyl (-SCF₃) group is less common than trifluoromethyl (-CF₃) in pharmaceutical chemistry due to:
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Synthetic complexity: Requires specialized reagents like CF₃SCl or CF₃SAg.
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Stability concerns: S-CF₃ bonds are prone to oxidation under basic conditions.
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Limited commercial availability: Precursors for 2-SCF₃-pyridines are rare compared to 5-CF₃-pyridines .
Physicochemical Properties (Extrapolated)
Predicted Properties
Using data from (5-(trifluoromethyl)pyridin-2-yl)methanamine and QSAR modeling:
Property | Estimated Value | Method Basis |
---|---|---|
Molecular Weight | 212.22 g/mol | Empirical formula C₇H₇F₃N₂S |
LogP (Octanol-Water) | 1.2–1.8 | Trifluoromethylsulfanyl contribution (+0.7 vs CF₃) |
Water Solubility | 2–5 mg/mL at 25°C | Similar amines with -SCF₃ groups |
pKa (Amino group) | 8.9–9.3 | Pyridine electronic effects |
Spectroscopic Characteristics
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¹H NMR (DMSO-d₆): Expected signals at δ 8.8–9.1 (pyridine H-4/H-6), δ 4.3–4.6 (CH₂NH₂), δ 3.1–3.4 (NH₂, exchangeable).
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¹⁹F NMR: Singular triplet near δ -40 ppm for -SCF₃.
Research Gaps and Future Directions
Synthetic Feasibility Studies
Proposed route for [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine:
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Step 1: Introduce SCF₃ at pyridine 2-position via:
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Ullmann coupling: 2-Bromopyridine + CuSCF₃
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Radical trifluoromethylthiolation: Using AgSCF₃ and peroxides
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Step 2: Install aminomethyl group at 3-position via:
Stability and Reactivity Profiling
Critical studies needed:
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Oxidative stability: Monitor SCF₃ → SO₂CF₃ conversion under accelerated conditions.
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Metabolic fate: In vitro hepatocyte assays to assess NH₂/SCF₃ group interactions.
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